![molecular formula C12H12BrN3S B2633272 (E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide CAS No. 324779-15-9](/img/structure/B2633272.png)
(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide
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Description
(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide, commonly known as BPTF inhibitor, is a chemical compound used in scientific research for its ability to inhibit the bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is a protein that plays a crucial role in gene expression and chromatin remodeling, making it a potential target for cancer therapy.
Scientific Research Applications
Photodynamic Therapy and Photosensitizing Properties
(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide and its derivatives exhibit notable photophysical and photochemical properties that make them potential candidates for use in photodynamic therapy (PDT) for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin et al., 2020).
Molecular Structure and Crystallography
The molecular structure of such compounds, including the twist angles between various molecular planes, has been studied, revealing significant structural details that can be crucial for understanding their interaction with other molecules or in forming larger molecular assemblies (El‐Hiti et al., 2018).
Multi-stimuli Responsive Materials
These compounds can be engineered into novel structures with multi-stimuli responsive properties, making them suitable for applications like security inks. For instance, certain derivatives exhibit morphology-dependent fluorochromism, showing reversible changes in color under mechanical force or pH changes, a feature that can be utilized in the development of advanced materials (Lu & Xia, 2016).
Corrosion Inhibition
Derivatives of (E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide have been studied for their effectiveness as corrosion inhibitors. Theoretical models like Density Functional Theory (DFT) and Monte Carlo simulation are used to predict their interaction with metal surfaces and their efficacy in protecting materials from corrosion, which has practical applications in material science and engineering (Obot et al., 2016).
properties
IUPAC Name |
N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-16(2)8-14-12-15-11(7-17-12)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPPHKVFPSMLP-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=CS1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=CS1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide |
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